
JNJ-40355003
概要
説明
JNJ40355003は、脂肪酸アミドヒドロラーゼ(FAAH)の強力で選択的な阻害剤です。この酵素は、アナンダミド、オレオイルエタノールアミド、パルミトイルエタノールアミドなどの脂肪酸アミドの分解に関与しています。 FAAHを阻害することにより、JNJ40355003は血漿中のこれらの脂肪酸アミドのレベルを高め、さまざまな生理学的効果をもたらす可能性があります .
準備方法
合成経路と反応条件: 反応条件は、通常、有機溶媒、触媒、および特定の温度と圧力条件を使用して、目的の化学変換を確実に実行することを含みます .
工業生産方法: JNJ40355003の工業生産は、おそらく、実験室での合成方法を拡大することを含みます。 これには、より大きな容量での反応条件の最適化、最終製品の純度の確保、および規制基準を満たすための品質管理対策の実施が含まれます .
化学反応の分析
反応の種類: JNJ40355003は主に置換反応を起こし、特定の官能基が導入または修飾されます。 特定の条件下では、酸化および還元反応にも関与する可能性があります .
一般的な試薬と条件: JNJ40355003の合成および修飾に使用される一般的な試薬には、ジメチルスルホキシドなどの有機溶媒、炭素上のパラジウムなどの触媒、および反応を促進するさまざまな酸と塩基が含まれます .
生成される主要な生成物: JNJ40355003を含む反応から生成される主要な生成物は、通常、修飾された官能基を持つ誘導体であり、その生物学的活性を強化または変更する可能性があります .
科学研究への応用
JNJ40355003は、特に化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。化学では、FAAH阻害のメカニズムと、脂肪酸アミドレベルの上昇の影響を研究するために使用されます。生物学では、さまざまな生理学的プロセスにおける脂肪酸アミドの役割を理解するのに役立ちます。医学では、JNJ40355003は、痛みや炎症などの状態における潜在的な治療効果について調査されています。 産業では、新しい医薬品やその他の製品の開発に使用される可能性があります .
科学的研究の応用
Absorption and Distribution
Studies have shown that JNJ-40355003 demonstrates favorable pharmacokinetic properties. In animal models, oral administration results in dose-proportional increases in plasma and brain concentrations. A significant brain-to-plasma ratio (approximately 2.62) indicates effective central nervous system penetration .
Time-Course Studies
A time-course study revealed that peak concentrations of anandamide occur approximately 4 hours post-dosing, while palmitoylethanolamide and oleoylethanolamide peak around 6 hours. Notably, even with sustained FAAH inhibition, levels of these fatty acid amides begin to decline by 12 hours post-dose .
Summary Table: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Brain-to-Plasma Ratio | 2.62 |
Peak Plasma Concentration | ~800 nM at 4h |
Peak Brain Concentration | ~600 nM at 6h |
Half-Life | 8–14 hours |
Pain Management
This compound has been evaluated for its analgesic properties using the spinal nerve ligation model in rats. Results indicated a significant reversal of tactile allodynia, with a maximum possible effect observed at a dose of 60 mg/kg. The effective dose (ED90) was determined to be 22 mg/kg, showcasing its potential as a treatment for neuropathic pain .
Anxiety Disorders
In a Phase 2a clinical trial targeting social anxiety disorder (SAD), this compound was administered at a dose of 25 mg daily over a period of 12 weeks. The primary endpoint was the change in the Liebowitz Social Anxiety Scale score from baseline to the end of the study. Secondary endpoints included various anxiety and depression scales .
Case Study: Efficacy in Social Anxiety Disorder
- Study Design : Multicenter, double-blind, placebo-controlled
- Duration : 12 weeks
- Primary Endpoint : Change in Liebowitz Social Anxiety Scale score
- Results : Preliminary findings suggest potential anxiolytic effects associated with FAAH inhibition.
Safety and Tolerability
The safety profile of this compound has been assessed through various preclinical and clinical studies. The compound has demonstrated good tolerability with manageable side effects. Its pharmacokinetic properties suggest that it can be administered safely over extended periods without significant adverse reactions.
作用機序
JNJ40355003は、酵素脂肪酸アミドヒドロラーゼ(FAAH)を選択的に阻害することで、その効果を発揮します。この阻害は、脂肪酸アミドの分解を防ぎ、血漿中のこれらの化合物のレベルの上昇につながります。 脂肪酸アミドのレベルの上昇は、さまざまな分子標的や経路と相互作用し、痛みを軽減する作用や抗炎症作用などの生理学的効果をもたらす可能性があります .
類似化合物との比較
類似化合物: JNJ40355003に類似する化合物には、URB597、PF-04457845、BIA 10-2474などの他のFAAH阻害剤が含まれます。 これらの化合物もまた、FAAHを阻害し、脂肪酸アミドのレベルを高めます .
ユニークさ: JNJ40355003を他のFAAH阻害剤とは一線を画すものは、その高い選択性と効力です。 ラット、犬、カニクイザルなどのさまざまな動物モデルで効果的であることが示されており、科学研究や潜在的な治療用途のための貴重なツールとなっています .
生物活性
JNJ-40355003 is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide (AEA). This compound has garnered attention for its potential therapeutic applications in various neurological and psychological disorders. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and effects on fatty acid amide levels in different animal models.
This compound selectively inhibits FAAH, leading to increased levels of endogenous fatty acid amides, including AEA, palmitoylethanolamide (PEA), and oleoylethanolamide (OEA). The inhibition of FAAH enhances the signaling of the endocannabinoid system, which is implicated in pain modulation, mood regulation, and neuroprotection.
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied in various animal models. Key findings include:
- Oral Bioavailability : In rats, this compound demonstrated good oral bioavailability with a bioavailability factor () of approximately 39% .
- Plasma Concentrations : Following oral administration at doses ranging from 0.1 to 60 mg/kg, peak plasma concentrations were observed at approximately 3 mg/kg, with AEA levels increasing up to threefold .
- Brain Penetration : The compound exhibited a brain-to-plasma ratio of 2.62, indicating significant central nervous system penetration .
Effects on Fatty Acid Amides
The elevation of fatty acid amides post-administration of this compound has been documented through several studies:
Animal Model | Dose (mg/kg) | Peak AEA Increase | Peak PEA Increase | Peak OEA Increase |
---|---|---|---|---|
Rats | 3 | 3-fold | 2.25-fold | 1.9-fold |
Dogs | 10 | >30-fold | >30-fold | >30-fold |
Monkeys | 10 | 300-400% | 150-200% | 150-175% |
The data indicate that this compound significantly elevates AEA, PEA, and OEA levels across species, with the most pronounced effects observed in dogs and monkeys .
Study on Rats
A study conducted on rats demonstrated that this compound effectively inhibited FAAH activity, resulting in substantial increases in AEA levels. After administration at a dose of 3 mg/kg, AEA concentrations peaked approximately four hours post-dosing . The study also highlighted that maximal elevations were dose-dependent and plateaued at higher doses.
Study on Dogs
In a surprising finding during canine studies, this compound led to over 30-fold increases in all measured FAAs. This was not associated with adverse behavioral effects, indicating a favorable safety profile in this model .
Study on Monkeys
In cynomolgus monkeys, administration of this compound resulted in significant elevations in plasma levels of AEA and other FAAs. This suggests that the compound's efficacy may not be significantly affected by FAAH-2 activity since these primates express this enzyme .
特性
CAS番号 |
1394894-41-7 |
---|---|
分子式 |
C23H23ClN4O2 |
分子量 |
422.9 g/mol |
IUPAC名 |
4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-pyridin-3-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H23ClN4O2/c24-19-6-8-21(9-7-19)30-22-5-1-3-18(15-22)17-27-11-13-28(14-12-27)23(29)26-20-4-2-10-25-16-20/h1-10,15-16H,11-14,17H2,(H,26,29) |
InChIキー |
CTYVKSQPMCSUOR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4 |
正規SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JNJ-40355003; JNJ 40355003; JNJ40355003. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。